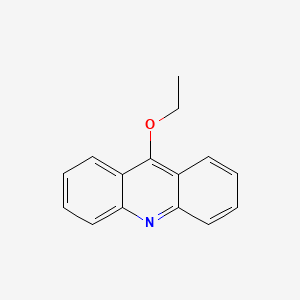

9-ethoxyacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-ethoxyacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-17-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETBVHNTSXTIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 9 Ethoxyacridine

Primary Synthetic Routes to 9-Ethoxyacridine and its Precursors

The foundational methods for constructing the ethoxyacridine core involve multi-step sequences that have been refined over time for industrial and laboratory-scale production.

A primary and industrially significant method for creating the acridine (B1665455) core is through a cyclization reaction mediated by phosphorus oxychloride (POCl₃). This process typically begins with an N-arylanthranilic acid derivative. bilkent.edu.tr For instance, the synthesis of 9-chloroacridine (B74977) involves the cyclization of N-phenylanthranilic acid using POCl₃. ijpsonline.comijpsonline.com The reaction proceeds by heating the mixture, first at a lower temperature (85-90°C) and then at a higher temperature (135-140°C) to ensure the reaction completes. ijpsonline.comijpsonline.com

In a specific route towards an ethoxyacridine derivative, 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid or 3-nitro-4-ethoxy-diphenylamine-6-carboxylic acid is reacted with phosphorus oxychloride. chemicalbook.com This reaction forms a reactive acyl chloride intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack by the nitrogen of the ethoxy-substituted aniline (B41778) group. The product of this critical step is a 9-chloroacridine derivative, such as 6-nitro-9-chloro-2-ethoxyacridine, which serves as a key intermediate for further transformations. chemicalbook.com

| Precursor | Reagent | Product | Ref. |

| N-phenylanthranilic acid | Phosphorus oxychloride (POCl₃) | 9-chloroacridine | ijpsonline.comijpsonline.com |

| 3-nitro-4-ethoxy-diphenylamine-6-carboxylic acid | Phosphorus oxychloride (POCl₃) | 6-nitro-9-chloro-2-ethoxyacridine | chemicalbook.com |

| 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid | Phosphorus oxychloride (POCl₃) | 6-nitro-9-chloro-2-ethoxyacridine |

Following the formation of nitro-substituted acridine intermediates, a crucial subsequent step is the reduction of the nitro group to a primary amine. This transformation is fundamental for producing various aminoacridine compounds. A common method involves the reduction of 6-nitro-9-amino-2-ethoxyacridine to yield 6,9-diamino-2-ethoxyacridine. guidechem.com

One established technique for this reduction is the Bechamp reduction, which uses iron filings. chemicalbook.comguidechem.com This method has been reported to produce 6,9-diamino-2-ethoxyacridine hydrochloride with a yield of 83%. chemicalbook.comguidechem.com An alternative process utilizes zinc powder in combination with ammonium (B1175870) chloride or lactic acid in an ethanol (B145695) solvent. google.com This reaction is typically carried out by heating the mixture to around 80°C under a nitrogen atmosphere for several hours. google.com The use of trichlorosilane (B8805176) in combination with a tertiary amine represents a mild, metal-free alternative for the reduction of nitro compounds to amines, applicable to both aromatic and aliphatic derivatives. beilstein-journals.org

| Nitro Precursor | Reducing Agent(s) | Product | Ref. |

| 6-nitro-9-amino-2-ethoxyacridine | Iron (Bechamp reduction) | 6,9-diamino-2-ethoxy-acridine hydrochloride | chemicalbook.comguidechem.com |

| 2-ethoxy-6-nitro-9-aminoacridine | Zinc powder, Ammonium chloride | 2-ethoxy-6,9-diaminoacridine | google.com |

| 2-ethoxy-6-nitro-9-aminoacridine | Zinc powder, Lactic acid | Ethacridine (B1671378) lactate (B86563) | google.com |

| Aromatic/Aliphatic Nitro Compounds | Trichlorosilane, Tertiary amine | Primary Amines | beilstein-journals.org |

The free base form of acridine derivatives, such as 6,9-diamino-2-ethoxyacridine, can be converted into various salt and solvate forms. This is often done to modify the compound's physical properties, such as solubility. A widely known salt is ethacridine lactate, which is formed through a simple acid-base reaction between the 6,9-diamino-2-ethoxyacridine free base and lactic acid in an aqueous medium. Controlling the pH to a range of 4.0–4.5 is important during this process to prevent hydrolysis. Crystallization from hot water then yields the monohydrate form of the salt.

Furthermore, multicomponent crystals, including salts and solvates, can be synthesized. For example, 6,9-diamino-2-ethoxyacridine has been shown to form an ethanol solvate monohydrate salt with diclofenac (B195802). nih.govresearchgate.net In the crystalline structure of this particular product, the 6,9-diamino-2-ethoxyacridinium cation, a diclofenac anion, an ethanol molecule, and a water molecule are all present in the asymmetric unit. nih.govresearchgate.net These components are held together by a network of hydrogen bonds and other non-covalent interactions. nih.gov

Contemporary Synthetic Strategies for Acridine Derivatives with Relevance to this compound

Recent advancements in synthetic organic chemistry have introduced more efficient and environmentally conscious methods for preparing heterocyclic compounds, including the acridine scaffold. sioc-journal.cn

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgrsc.org This technology has been successfully applied to the one-pot synthesis of various acridine derivatives. sioc-journal.cnclockss.org For instance, decahydroacridine derivatives have been synthesized in good yields within 3-6 minutes using a solvent-free, microwave-assisted method. clockss.org Similarly, the synthesis of acridine-1,8(2H,5H)-diones has been achieved through a one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium acetate (B1210297) in water under microwave irradiation. ijcce.ac.ir The use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid or a Co/C material derived from rice husks, in conjunction with microwave heating can further enhance the efficiency and greenness of these synthetic protocols for acridine derivatives. rsc.orgmdpi.com

The development of metal-free catalytic systems is a significant area of contemporary research, aiming to reduce reliance on expensive and potentially toxic metal catalysts. sioc-journal.cn In the context of acridine synthesis, unprecedented metal-free cyclization reactions have been developed to produce arylacridones. researchgate.net One such strategy employs a functionalized imidazolium (B1220033) salt as a heterogeneous, metal-free catalyst for the synthesis of quinoline (B57606) and acridine derivatives under solvent-free conditions. ua.es This protocol has proven effective for coupling various ketones with 2-aminoaryl ketones to generate the acridine core. ua.es Beyond synthesis, certain acridine derivatives themselves have been investigated as metal-free, self-sensitized molecular catalysts for applications such as the solar-driven reduction of CO₂ to formic acid. nih.govresearchgate.net

One-Pot Reaction Methodologies

One-pot synthesis represents an efficient strategy for the construction of complex molecules, such as derivatives of this compound, by minimizing sequential purification steps, thereby saving time and resources. Research has explored one-pot methodologies for acridine synthesis, which can be adapted for ethoxy-substituted analogs.

A notable example is the synthesis of 9-aryl-hexahydroacridine-1,8-diones, which has been achieved through a one-pot reaction involving dimedone, an aromatic aldehyde, and an ammonium nitrate (B79036) source, catalyzed by a heterogeneous copper/zeolite catalyst under solvent-free conditions. rsc.org This approach highlights the potential for creating complex acridine cores in a single step.

Furthermore, a one-pot feeding reaction has been developed for the preparation of ethacridine lactate, a salt of the highly functionalized this compound derivative, 6,9-diamino-2-ethoxyacridine. In this process, the starting material, 2-ethoxy-6-nitro-9-aminoacridine, is combined with a reducing agent (like zinc powder) and lactic acid in an organic solvent such as ethanol. smolecule.com The mixture is heated under a nitrogen atmosphere to facilitate the reduction of the nitro group and subsequent salt formation in a single operational sequence. smolecule.com This method is advantageous for its simplified process and potential for large-scale industrial production. smolecule.com

Table 1: Example of a One-Pot Reaction for an Ethacridine Derivative

| Starting Material | Reagents | Product | Reaction Conditions | Yield |

|---|

Data sourced from patent CN107954932B. smolecule.com

Functionalization and Derivatization Approaches for this compound

The acridine scaffold, particularly the C9 position, is a prime site for chemical modification to generate a diverse range of derivatives with tailored properties. Nucleophilic attack is favored at this position due to the electron-withdrawing effect of the ring nitrogen. clockss.org

Nucleophilic Substitution Reactions at Key Positions

The C9 position of the acridine ring is highly susceptible to nucleophilic substitution, making it a key target for introducing functional diversity. 9-Chloroacridine is a common and versatile intermediate for these reactions. The synthesis of this compound itself can be achieved via the nucleophilic displacement of the chloride in 9-chloroacridine by an ethoxide anion.

This reactivity is widely exploited to synthesize a variety of 9-substituted acridines. For instance, novel triazolyl-acridine derivatives have been synthesized starting from 9-chloroacridine. ijpsonline.comijpsonline.com In these syntheses, a linker containing a hydroxyl group, such as 2-azidoethanol, first displaces the chloride at the C9 position to form a 9-alkoxyacridine intermediate. This intermediate then undergoes further reaction, like a click reaction with an alkyne, to attach the triazole moiety. This multi-step process, where the initial key step is a nucleophilic substitution at C9, allows for the creation of complex molecules with potential cytotoxic activities. ijpsonline.comijpsonline.com The general scheme involves reacting 9-chloroacridine with an appropriate nucleophile (e.g., an alcohol or an amine) to yield the desired 9-substituted product. ijpsonline.comrsc.org

Table 2: Synthesis of a this compound Derivative via Nucleophilic Substitution

| Precursor | Reactant | Intermediate Product | Final Product | Application |

|---|

Data synthesized from descriptions in Singh et al., 2020. ijpsonline.comijpsonline.com

Directed Hydrolysis of Specific Functional Groups

The substituent at the C9 position of the acridine ring can be susceptible to hydrolysis, a transformation that is often directed by pH. 9-Substituted acridines, including 9-alkoxy derivatives like this compound and particularly 9-aminoacridines, can undergo hydrolysis to yield the corresponding 9-acridone. clockss.orgnih.gov This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion at the C9 position, leading to the displacement of the substituent. clockss.org

The rate of this hydrolysis is dependent on several factors, including the nature of the substituent at C9 and the pH of the medium. clockss.orgnih.gov For many 9-aminoacridines, hydrolysis is more facile in alkaline conditions compared to acidic media. clockss.org Computational studies have shown that steric effects and the degree of electronic delocalization across the C9-substituent bond significantly influence the hydrolysis rate. nih.gov For this compound, acidic conditions would likely be required to protonate the ring nitrogen, activating the C9 position towards nucleophilic attack by water, leading to the formation of 9-acridone and ethanol. This directed hydrolysis provides a route to convert 9-functionalized acridines into their corresponding 9-acridone analogs, which are themselves an important class of compounds. clockss.org

Synthesis of Polyfunctionalized Analogs (e.g., Tröger's Base Derivatives)

A significant advancement in the functionalization of the acridine scaffold is the synthesis of complex, polycyclic structures such as Tröger's base analogs. These chiral, V-shaped molecules have applications as molecular scaffolds and probes. sysrevpharm.orgfrontiersin.org An efficient synthesis of new Tröger's base analogs derived from the polyfunctionalized aminoacridine, 6,9-diamino-2-ethoxyacridine (a derivative of this compound), has been reported. tandfonline.comnih.gov

The synthesis involves the condensation of two molecules of the aminoacridine with a methylene (B1212753) bridge source, typically formaldehyde (B43269), in an acidic medium like trifluoroacetic acid. sysrevpharm.orgtandfonline.com This reaction forms a rigid diazocine bridge, locking the two acridine units together and creating two stereogenic nitrogen centers. sysrevpharm.org For more sensitive aminoacridines, an alternative strategy involves the nucleophilic substitution of a chloro group on a pre-formed Tröger's base core. tandfonline.com The ability to use ethacridine derivatives as building blocks opens up possibilities for creating highly functionalized and structurally complex Tröger's base analogs. tandfonline.com

Table 3: Synthesis of Tröger's Base Analogs from an Ethacridine Derivative

| Acridine Precursor | Reagent | Acid Medium | Product Type |

|---|

Information based on the synthetic strategy described by Tatibouët et al., 1996. tandfonline.com

Strategic Modification for Tunable Molecular Properties

The functionalization and derivatization approaches described are strategically employed to fine-tune the molecular properties of the this compound core for specific applications. By introducing different substituents or building more complex architectures, properties such as solubility, electronic characteristics, and intermolecular interactions can be precisely modulated. mdpi.comacs.org

For example, the synthesis of triazolyl-acridine derivatives is a strategy to develop new cytotoxic agents. ijpsonline.com The modification at the C9 position with a triazole-containing side chain is designed to alter the molecule's interaction with biological targets. Similarly, the creation of solvated complexes of 6,9-diamino-2-ethoxyacridine with various acids demonstrates how intermolecular interactions can be controlled to create different crystal packings, which can influence the physicochemical properties of the active ingredient. mdpi.com

Furthermore, modifying the acridine structure affects its photophysical properties. The tendency of acridine derivatives to self-aggregate in aqueous solutions can reduce their photosensitizing efficiency for applications like photodynamic therapy. researchgate.net Strategic modifications can be introduced to control this aggregation, thereby enhancing properties like the generation of singlet oxygen. The synthesis of complex analogs like Tröger's bases from ethacridine precursors is another powerful method to create rigid, chiral scaffolds with unique recognition and binding capabilities, essential for developing advanced chemical probes. tandfonline.com

Spectroscopic and Photophysical Investigations of 9 Ethoxyacridine

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are instrumental in elucidating the detailed molecular structure of 9-ethoxyacridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 6,9-diamino-2-ethoxyacridine, shows characteristic signals for the ethoxy group, including a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling. The aromatic protons of the acridine (B1665455) core resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions on the rings and the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides data on all carbon atoms in the molecule. chemicalbook.com For 6,9-diamino-2-ethoxyacridine lactate (B86563), distinct signals are observed for the ethoxy group carbons and the numerous carbons of the acridine ring system. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the nitrogen heteroatom and the ethoxy and amino substituents.

| ¹H NMR Data (Predicted for this compound) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~1.5 | Triplet |

| ~4.2 | Quartet |

| 7.0 - 8.5 | Multiplet |

| ¹³C NMR Data (Based on 6,9-diamino-2-ethoxyacridine lactate) chemicalbook.com | |

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -O-CH₂-CH₃ |

| ~62 | -O-CH₂ -CH₃ |

| 110 - 150 | Aromatic and Heterocyclic Carbons |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum of the related compound 6,9-diamino-2-ethoxyacridine lactate monohydrate has been recorded. nih.gov Key absorptions are expected for the C-O-C ether linkage, the aromatic C=C bonds of the acridine rings, and the C-H bonds of the ethoxy group and the aromatic system. libretexts.org Aromatic compounds typically show C-H stretching from 3100-3000 cm⁻¹ and in-ring C-C stretching from 1600-1400 cm⁻¹. libretexts.org

| IR Absorption Bands (Predicted for this compound) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H Stretch |

| 3000 - 2850 | C-H Stretch |

| 1600 - 1400 | C=C Stretch |

| ~1250 | C-O-C Asymmetric Stretch |

| ~1050 | C-O-C Symmetric Stretch |

Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are used to determine the molecular weight and fragmentation pattern of this compound. mdpi.com These hyphenated techniques separate the compound from a mixture before it enters the mass spectrometer for analysis. mdpi.com

For the related compound 6,9-diamino-2-ethoxyacridine, LC-MS analysis with electrospray ionization (ESI+) shows a precursor ion [M+H]⁺ at m/z 254.129. spectrabase.com This corresponds to the protonated molecule of the base compound, which has a molecular weight of 253.30 g/mol . spectrabase.com The fragmentation pattern in MS/MS experiments would provide further structural details.

| Mass Spectrometry Data (for 6,9-diamino-2-ethoxyacridine) spectrabase.com | |

| Technique | Ionization |

| LC-MS | ESI+ |

Electronic Structure and Photophysical Attributes

The extended π-conjugated system of the acridine core in this compound gives rise to distinct electronic and photophysical properties.

Fluorescence Properties and Characteristics

This compound and its derivatives are known for their fluorescent properties. chemicalbook.comdrugfuture.com The acridine ring system allows for efficient absorption of ultraviolet or visible light, leading to the excitation of π electrons to higher energy states. The subsequent relaxation of these electrons back to the ground state is accompanied by the emission of light at a longer wavelength, a phenomenon known as fluorescence. wikipedia.org

Solutions of the related compound, ethacridine (B1671378) lactate (6,9-diamino-2-ethoxyacridine lactate), are noted to be yellow and fluorescent. drugfuture.com The fluorescence is a key characteristic that makes these compounds useful as fluorescent probes in various applications. chemimpex.comsmolecule.com The intensity and wavelength of the fluorescence can be influenced by the solvent environment and the presence of other molecules.

| Fluorescence Properties (of Ethacridine Lactate) drugfuture.com | |

| Property | Description |

| Emission Color | Yellow |

| Key Feature | Strong fluorescence under UV light. |

| Influencing Factors | Solvent polarity, pH, presence of quenchers. |

Laser-Induced Fluorescence (LIF) Techniques

Laser-induced fluorescence (LIF) is a highly sensitive spectroscopic method used to study the fluorescence of molecules. wikipedia.orgedinst.com In LIF, a laser is used as the excitation source, providing high intensity and monochromatic light that can selectively excite the target molecule. edinst.com This technique offers significant advantages in terms of sensitivity and selectivity over conventional fluorescence spectroscopy. wikipedia.orgedinst.com

A study on the determination of ethacridine lactate (rivanol) utilized LIF to achieve a low detection limit of 1.13 µM. revistadechimie.ro An Argon ion laser with a wavelength of 476.5 nm was used for excitation, as this wavelength falls within the absorption band of the compound. revistadechimie.ro LIF has been demonstrated as a powerful tool for the quantitative analysis of acridine derivatives at low concentrations. revistadechimie.ro The technique can be applied to study the electronic structure and dynamics of excited states in this compound. fz-juelich.denih.gov

| LIF Technique for Ethacridine Lactate Analysis revistadechimie.ro | |

| Parameter | Details |

| Excitation Source | Ar⁺ Laser |

| Excitation Wavelength | 476.5 nm |

| Detection Limit | 1.13 µM |

| Application | Quantitative analysis at low concentrations. |

Singlet Oxygen Generation and Associated Photodynamic Activity

Acridine and its derivatives are a class of compounds recognized for their photophysical properties and their potential as photosensitizers. The process of photosensitization typically involves the absorption of light by the photosensitizer molecule, which transitions to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state sensitizer (B1316253) can transfer its energy to ground-state molecular oxygen (³O₂) to produce the highly reactive, electronically excited singlet oxygen (¹O₂). mdpi.com This photochemical process, known as a Type II reaction, is the foundation of the photodynamic activity observed in many acridine compounds. ontosight.ainih.gov

The generation of singlet oxygen and other reactive oxygen species (ROS) by acridine derivatives upon exposure to light leads to cytotoxic effects, a phenomenon harnessed in photodynamic therapy (PDT). aip.orgresearchgate.net This phototoxicity is attributed to the ability of singlet oxygen to cause oxidative damage to critical cellular components, such as nucleic acids, proteins, and lipids, ultimately leading to cell death. researchgate.net

Research has demonstrated the photodynamic capabilities of various acridine derivatives. For instance, studies on the photobactericidal effects of aminoacridines have shown that their antimicrobial potency can be significantly enhanced by irradiation with light. One such study investigated a range of aminoacridines, including 3,9-diamino-7-ethoxyacridine, a derivative of this compound. The findings revealed a substantial increase in bactericidal activity against both Gram-positive and Gram-negative bacteria upon illumination, as evidenced by a marked decrease in the minimum lethal concentration (MLC).

| Organism | MLC (µg/mL) in Dark | MLC (µg/mL) with Illumination | Fold Increase in Activity |

|---|---|---|---|

| S. aureus | 125 | 62.5 | 2 |

| S. epidermidis | 125 | 31.2 | 4 |

| E. coli | >1000 | 500 | >2 |

| P. aeruginosa | >1000 | >1000 | - |

| P. mirabilis | 500 | 250 | 2 |

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the sensitizer. mdpi.com While the photodynamic activity of ethoxyacridine derivatives like Ethacridine (also known as Rivanol) is documented, specific values for their singlet oxygen quantum yield are not widely reported in scientific literature. researchgate.netrevistadechimie.ro However, ΦΔ values for other acridine compounds and standard photosensitizers have been determined, providing a benchmark for the potential efficiency of this class of molecules. For example, the parent compound acridine has a reported singlet oxygen quantum yield of 0.56 in a solid polystyrene matrix. osti.gov

| Photosensitizer | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Acridine | Polystyrene | 0.56 ± 0.05 | osti.gov |

| Acridine | Benzene | 0.83 ± 0.06 | osti.gov |

| Acridine Orange | Ethanol (B145695) | 0.20 | omlc.org |

| Proflavine | Water (pH 1.68-8.0) | ~0.0008 | researchgate.net |

| Methylene Blue | Ethanol | 0.52 | mdpi.com |

| Rose Bengal | Ethanol | 0.75 | mdpi.com |

The photodynamic efficiency of acridine compounds can be influenced by various factors, including the molecular environment. For instance, the aggregation of photosensitizer molecules can lead to a reduction in singlet oxygen generation and, consequently, lower photodynamic activity. mdpi.com Studies on Acridine Orange have indicated that monomeric forms of the dye, which are favored in acidic environments, exhibit higher yields of singlet oxygen generation compared to aggregated forms. mdpi.com This highlights the critical interplay between the compound's chemical state and its photodynamic efficacy.

Theoretical and Computational Studies on 9 Ethoxyacridine

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For acridine (B1665455) derivatives, these approaches have been particularly useful in understanding their acid-base properties and the stabilizing effects of internal molecular interactions.

Density Functional Theory (DFT) for Proton Affinity and Basicity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to determine the acid-base properties of drug molecules, which is crucial for understanding their behavior under physiological conditions. ias.ac.ininsilicominds.com The basicity of a molecule can be quantified by its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. scm.com

A theoretical study on a series of 9-substituted acridine-4-carboxamides, including 9-ethoxyacridine-4-carboxamide, employed DFT calculations (specifically the B3LYP functional with a 6-31G basis set) to compute the proton affinities at different potential basic sites within the molecules. ias.ac.in The proton affinity is calculated using the equation PA = E(D) - E(DH+), where E(D) and E(DH+) are the total ground state energies of the free base and the protonated molecule, respectively. ias.ac.in

For this compound-4-carboxamide, the calculations revealed that the heterocyclic nitrogen atom of the acridine ring is the most basic site compared to the nitrogen in the carboxamide side chain. ias.ac.in This finding is significant as it helps in predicting the most likely site of protonation, a key factor in the molecule's interaction with biological targets. The study also involved the computation of net charges using both Mulliken and Lowdin population analysis methods to understand the charge distribution in both the free and protonated forms of the drug. ias.ac.in

| Protonation Site | Proton Affinity (PA) in a.u. |

|---|---|

| Heterocyclic Nitrogen (N) | 0.42833 |

| Side Chain Nitrogen (N) | 0.42699 |

Investigation of Intramolecular Hydrogen Bonding and Stabilization

Intramolecular hydrogen bonds (IHBs) are non-covalent interactions that occur within a single molecule and can significantly influence its conformation, stability, and physicochemical properties. mdpi.com These interactions are crucial in various chemical and biological processes. nih.govnih.gov Computational methods are vital for identifying and characterizing IHBs, providing details about their geometry and energetic contributions to molecular stability. nih.govconicet.gov.ar

In the computational study of 9-substituted acridine-4-carboxamides, an intramolecular hydrogen bond was identified in the protonated form of the molecules. ias.ac.in Specifically for protonated this compound-4-carboxamide, an IHB forms between the heterocyclic ring nitrogen (acting as a proton donor after protonation) and the oxygen atom of the carboxamide side chain. ias.ac.in This interaction contributes to the stabilization of the protonated structure. ias.ac.in The geometry of this hydrogen bond was determined through DFT calculations, providing precise bond lengths and angles that characterize the interaction. ias.ac.in

| Parameter | Value |

|---|---|

| N···O distance (Å) | 2.53 |

| H···O distance (Å) | 1.61 |

| N-H···O angle (°) | 145.0 |

Molecular Modeling and Simulation for Intermolecular Interactions

Molecular modeling and simulations are essential for understanding how molecules interact with each other, which governs the formation of condensed phases like crystals and biological complexes. nih.govyoutube.comyoutube.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the supramolecular architecture of materials. acs.orgresearchgate.net

For derivatives of this compound, such as 6,9-diamino-2-ethoxyacridine (ethacridine), computational analyses have been performed to characterize the intermolecular interactions in their crystalline complexes. In a study of ethacridine (B1671378) complexes with fenamic acids, theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis were used. acs.orgresearchgate.net QTAIM analysis characterizes the nature and strength of interatomic interactions based on the topology of the electron density. acs.orgfrontiersin.orgchemicalpapers.com

Another study on solvated complexes of ethacridine with phthalic acid identified a network of strong N–H···O, O–H···O, and C–H···O hydrogen bonds, as well as C–H···π and π–π interactions, that form distinct structural motifs like heterotetramers and heterohexamers. nih.gov These computational approaches provide a detailed picture of the forces that hold the molecules together in the crystal lattice. nih.gov

Computational Crystallography and Predictive Crystal Structure Analysis

Computational crystallography combines theoretical calculations with experimental data to determine and analyze the crystal structure of materials. semanticscholar.org Techniques like Hirshfeld surface analysis and energy framework calculations are used to visualize and quantify intermolecular interactions within a crystal. researchgate.netresearchgate.netnih.govmdpi.com

For ethacridine, a derivative of this compound, computational methods have been used alongside experimental techniques like Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) to characterize its multicomponent crystals. nih.govresearchgate.net In a study of ethacridine with salicylic (B10762653) acids, Hirshfeld surface analysis was performed to explore packing differences. researchgate.netresearchgate.net This method maps various intermolecular contacts, revealing that structures obtained from solution crystallization tend to maximize π-π stacking interactions, while those from mechanochemical methods (liquid-assisted grinding) result in more compact packing driven by hydrogen bonds. researchgate.net

Furthermore, ab initio powder X-ray diffraction analysis has been used to determine the crystal structures of two anhydrous polymorphs of acrinol (ethacridine lactate (B86563) monohydrate), demonstrating the power of computational techniques in solving crystal structures directly from powder diffraction data. acs.org These predictive methods are becoming increasingly important in materials science and pharmaceutical development for identifying potential polymorphs and understanding their stability. acs.org

Intermolecular Interactions and Crystal Engineering of 9 Ethoxyacridine Complexes

Supramolecular Interactions in Crystalline States

Hydrogen bonds are the predominant interactions in the crystal structures of 9-ethoxyacridine complexes, playing a key role in the formation of stable supramolecular assemblies. nih.govmdpi.com The presence of amino groups (N-H donors) and the ethoxy group (O acceptor) on the this compound molecule, along with functional groups on coformer molecules (such as carboxylic acids), leads to the formation of extensive hydrogen-bonding networks. nih.govmdpi.comacs.org

N–H···O Hydrogen Bonds: These are strong interactions frequently observed between the amino groups of the 9-ethoxyacridinium cation and oxygen atoms of carboxylate groups from organic acid coformers. mdpi.com For instance, in co-crystals with meta-halobenzoic acids, the N(9-amino)–H···O(carboxy) hydrogen bond is a recurring motif. mdpi.com Similar N–H···O interactions are also formed with water molecules when they are present in the crystal lattice. mdpi.com

O–H···O Hydrogen Bonds: In solvated crystals and co-crystals with hydroxy-containing coformers, O–H···O hydrogen bonds are prevalent. nih.gov Water molecules, when present, can act as bridges, connecting cations and anions through O–H···O interactions. mdpi.com For example, in ethacridinium meta-halobenzoate dihydrates, a water molecule interacts with the carboxylate group of the anion via an O(water)–H···O(carboxy) hydrogen bond. mdpi.com In solvated complexes with phthalic acid, methanol (B129727) molecules also participate in O–H···O hydrogen bonds with the phthalate (B1215562) anion. nih.gov

C–H···O Hydrogen Bonds: Weaker C–H···O hydrogen bonds also contribute to the stability of the crystal packing. nih.govmdpi.com These interactions are observed between the C-H groups of the acridine (B1665455) ring and oxygen atoms from carboxylate groups or solvent molecules. nih.govmdpi.com For example, in ethacridinium meta-halobenzoate dihydrates, weak C(acridine)–H···O(carboxy) hydrogen bonds are present. mdpi.com

The interplay of these hydrogen bonds leads to the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. nih.govresearchgate.net

The planar aromatic system of the acridine core in this compound facilitates significant π–π stacking interactions. nih.govmdpi.com These interactions are crucial in organizing the molecules into columns or layers within the crystal lattice. nih.gov

In various co-crystals and solvates of this compound, the acridinium (B8443388) cations stack on top of each other, with centroid-to-centroid distances typically ranging from 3.5 to 4.0 Å. nih.govmdpi.com For example, in ethacridinium meta-halobenzoate dihydrates, the π–π stacking interactions between ethacridinium cations feature centroid-to-centroid distances ranging from 3.583(2) to 3.773(2) Å. mdpi.com In complexes with diclofenac (B195802), adjacent 6,9-diamino-2-ethoxyacridine cations engage in π–π interactions with centroid-to-centroid distances between 3.835(3) Å and 3.917(4) Å. nih.gov

In addition to hydrogen bonding and π–π stacking, other non-covalent interactions can also play a role in the crystal engineering of this compound complexes, particularly when coformers containing halogen atoms are used. semanticscholar.orgmdpi.com

Formation of Multicomponent Crystals and Solvates

The ability of this compound to form various intermolecular interactions makes it an excellent candidate for the formation of multicomponent crystals, such as co-crystals and solvates. nih.govresearchgate.net This strategy is widely used in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs). drugdiscoverytoday.comnih.gov

This compound readily forms co-crystals with a variety of organic acids and other pharmaceutical coformers. rsc.orgmdpi.comresearchgate.net The primary driving force for co-crystal formation is often the strong hydrogen bonding between the basic this compound and acidic coformers. researchgate.net

Organic Acids: Co-crystallization with carboxylic acids such as phthalic acid, meta-halobenzoic acids, salicylic (B10762653) acid, and acetylsalicylic acid has been extensively studied. nih.govmdpi.comresearchgate.net In these co-crystals, a proton is typically transferred from the carboxylic acid to the more basic nitrogen atom of the acridine ring, resulting in the formation of a salt. mdpi.com The resulting cation and anion then self-assemble through a network of hydrogen bonds and π-π stacking interactions. mdpi.com

Pharmaceutical Coformers: Co-crystallization with other APIs or pharmaceutically acceptable coformers is a strategy to create new solid forms with potentially improved properties. drugdiscoverytoday.comnih.govjpionline.org For example, this compound has been co-crystallized with the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov The resulting crystal structure is stabilized by a combination of N–H···O hydrogen bonds, C–H···π, and π–π interactions. nih.gov Attempts have also been made to co-crystallize this compound with naproxen. rsc.org

Table 1: Examples of this compound Co-crystals with Organic Acids and Pharmaceutical Coformers

| Coformer | Resulting Crystal System | Key Intermolecular Interactions | Reference |

| Phthalic Acid | Triclinic, P-1 | N–H···O, O–H···O, C–H···O, π–π stacking | nih.gov |

| 3-Chlorobenzoic Acid | Monoclinic, P2₁/c | N–H···O, O–H···O, C–H···O, π–π stacking | mdpi.com |

| 3-Bromobenzoic Acid | Monoclinic, P2₁/c | N–H···O, O–H···O, C–H···O, π–π stacking | mdpi.com |

| 3-Iodobenzoic Acid | Monoclinic, P2₁/c | N–H···O, O–H···O, C–H···O, π–π stacking, X···O halogen bond | semanticscholar.orgmdpi.com |

| Salicylic Acid | - | Hydrogen bonding, π–π stacking | researchgate.net |

| Acetylsalicylic Acid | - | Hydrogen bonding, π–π stacking | researchgate.net |

| Diclofenac | Triclinic, P-1 | N–H···O, C–H···π, π–π stacking | nih.govresearchgate.net |

The choice of solvent during crystallization can have a profound impact on the resulting crystal structure, a phenomenon known as polymorphism or pseudopolymorphism (in the case of solvates). nih.gov The solvent can be directly incorporated into the crystal lattice to form solvates, or it can influence the nucleation and growth of a particular crystalline form without being incorporated. nih.gov

The presence of solvent molecules can also influence the hydrogen-bonding network by acting as additional hydrogen bond donors or acceptors, leading to more complex and stable structures. nih.gov

Structural Characterization by X-ray Diffraction Techniques

Single-Crystal X-ray Diffraction Analysis

The analysis of ethacridine (B1671378) complexes has revealed intricate networks of intermolecular interactions, including hydrogen bonds and π–π stacking, which are crucial in the formation of their crystal lattices. core.ac.uksemanticscholar.orgmdpi.comnih.gov These studies frequently employ single-crystal X-ray diffraction to determine precise molecular geometries, bond lengths, and bond angles, providing a fundamental understanding of their solid-state structures. carleton.edu However, without experimental data for this compound, a similar detailed analysis is not possible.

Quantum Crystallography for Electron Density Distribution

No studies utilizing quantum crystallography to investigate the electron density distribution of this compound have been found in the reviewed scientific literature. Quantum crystallography is a powerful method that combines experimental X-ray diffraction data with theoretical quantum mechanical calculations to model the electron density distribution in crystals, offering deep insights into chemical bonding and intermolecular interactions. arxiv.orgnih.govrsc.org This type of advanced analysis has not yet been applied to the specific compound of this compound.

Mechanistic Investigations of 9 Ethoxyacridine Biological Activity Focus on Molecular and Cellular Mechanisms

Molecular Interaction with Nucleic Acids and DNA Intercalation Mechanisms

The primary mechanism through which 9-ethoxyacridine and related acridine (B1665455) derivatives exert their biological effects is by direct interaction with nucleic acids. This interaction is predominantly characterized by intercalation, a process where the planar acridine molecule inserts itself between the base pairs of the DNA double helix.

This intercalation process is driven by a combination of forces, including hydrophobic and van der Waals interactions between the aromatic rings of the acridine molecule and the DNA base pairs. The insertion of this compound into the DNA structure causes a localized unwinding and lengthening of the DNA helix, leading to significant conformational changes. These structural distortions are the basis for the subsequent disruption of DNA-dependent processes.

Key Features of this compound Intercalation:

| Feature | Description |

| Molecular Geometry | The planar aromatic ring system of the acridine core is essential for insertion between DNA base pairs. |

| Driving Forces | Hydrophobic interactions and van der Waals forces stabilize the intercalated complex. |

| Structural DNA Changes | Leads to unwinding of the DNA helix, increasing the distance between adjacent base pairs. |

| Functional Consequences | Impedes the progression of enzymes that utilize DNA as a template, such as DNA and RNA polymerases. |

In bacteria, the processes of DNA replication and transcription are tightly coupled and essential for cell viability. The intercalation of this compound into the bacterial chromosome can physically obstruct the progression of the replication fork and the movement of RNA polymerase along the DNA template. nih.gov

Encounters between the replication machinery and the transcription machinery can lead to conflicts that stall these processes, potentially causing DNA damage and threatening genome stability. nih.gov While direct studies on this compound are limited, the known effects of intercalating agents suggest that it would exacerbate these conflicts. By creating a physical barrier, this compound can stall both DNA and RNA polymerases, leading to the arrest of replication and transcription. This inhibition of nucleic acid synthesis is a critical component of the antibacterial activity observed with acridine derivatives. basicmedicalkey.com

Topoisomerases are crucial enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and chromosome segregation. wikipedia.org These enzymes function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other before resealing the break. wikipedia.org There are two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which creates double-strand breaks. wikipedia.org

Acridine derivatives have been shown to be potent inhibitors of topoisomerase enzymes. nih.gov They can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the topoisomerase enzyme and the DNA. wikipedia.org This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks, which are cytotoxic and can trigger apoptosis. wikipedia.org

While research has more extensively focused on substituted 9-aminoacridines, the mechanistic insights are highly relevant to this compound. These studies have demonstrated that certain 9-aminoacridine (B1665356) compounds can catalytically inhibit topoisomerase II, leading to a G1-S phase cell cycle arrest and subsequent apoptosis. nih.gov Furthermore, some derivatives have been found to stabilize the topoisomerase I-DNA adduct, although this interaction did not always correlate with cytotoxicity, suggesting a complex mechanism of action. nih.gov

Mechanisms of Topoisomerase Inhibition by Acridine Derivatives:

| Enzyme | Mechanism of Inhibition | Consequence |

| Topoisomerase I | Stabilization of the enzyme-DNA covalent complex (cleavable complex). | Accumulation of single-strand DNA breaks. |

| Topoisomerase II | Catalytic inhibition and stabilization of the cleavable complex. | Accumulation of double-strand DNA breaks, leading to cell cycle arrest and apoptosis. nih.gov |

Modulation of Intracellular Signaling Pathways and Cellular Responses

Beyond direct DNA interactions, the cellular response to the damage induced by compounds like this compound involves the complex interplay of various signaling pathways that regulate cell cycle progression, survival, and death.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling network that promotes cell growth, proliferation, and survival. wikipedia.orgnih.gov This pathway is frequently overactive in cancer, contributing to reduced apoptosis and increased proliferation. wikipedia.org While the DNA damaging effects of intercalating agents are known to induce cellular stress, which can impact this pathway, direct mechanistic studies detailing the specific influence of this compound on the phosphorylation status and activity of key components like PI3K, AKT, and mTOR have not been extensively reported in the available scientific literature.

The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage. nih.gov Upon activation by cellular stress, such as that induced by DNA intercalators, p53 acts as a transcription factor to regulate genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.gov One of its key downstream targets is the p21WAF1 protein, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, providing time for DNA repair. nih.gov Although it is mechanistically plausible that the DNA damage caused by this compound would lead to the activation of the p53/p21WAF1 pathway, specific research detailing this activation cascade for this compound is not prominently available.

Apoptosis, or programmed cell death, is a highly regulated process essential for removing damaged or unwanted cells. nih.gov It is characterized by the activation of a family of proteases called caspases. nih.gov DNA damage is a potent trigger for the intrinsic pathway of apoptosis. This pathway involves the mitochondria, which, upon receiving death signals, release proteins like cytochrome c. nih.gov In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and resulting in the characteristic biochemical and morphological changes of apoptosis. nih.gov The process is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-X(L)) members. nih.gov

Given that this compound's mechanism involves DNA intercalation and topoisomerase inhibition, which leads to DNA strand breaks, it is a potent inducer of apoptosis. The resulting DNA damage would be expected to trigger the intrinsic apoptotic pathway. However, detailed studies that specifically delineate the molecular events, such as the regulation of specific Bcl-2 family proteins and the precise caspase activation cascade in response to this compound, are not extensively documented.

Interference with Specific Protein-DNA Interactions (e.g., FoxP3)

Recent research has shed light on the ability of acridine derivatives to modulate immune responses by interfering with the function of key transcription factors. One notable target is the Forkhead Box P3 (FoxP3) protein, a master regulator of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and are often implicated in tumor-induced immunosuppression. nih.gov

A study focusing on 9-aminoacridine derivatives, a class of compounds structurally related to this compound, demonstrated their capacity to selectively downregulate Treg functions through the modulation of FoxP3. nih.gov The proposed mechanism involves direct interference with the DNA-binding activity of FoxP3. nih.gov By binding to FoxP3, these acridine compounds inhibit its interaction with target DNA sequences, consequently hindering FoxP3-dependent gene regulation. nih.gov

The following table summarizes the inhibitory effects of selected 9-aminoacridine derivatives on FoxP3-DNA interaction.

| Compound | IC₅₀ for FoxP3-DNA Binding Inhibition (µM) |

|---|---|

| QDD | 2 |

| MP4 | 0.37 |

Mechanistic Insights into Anti-Microbial and Anti-Parasitic Actions

Inhibition of Mitochondrial Proteins

While direct inhibition of specific mitochondrial proteins by this compound is not extensively documented, the broader class of acridine derivatives has been shown to impact mitochondrial function. Some acridine derivatives have been observed to induce apoptosis in cancer cells through a mitochondrial-mediated pathway. ceon.rs This suggests a potential interaction with components of the mitochondrial machinery. The planar structure of acridines allows them to intercalate into DNA, which could potentially affect mitochondrial DNA replication and transcription, thereby indirectly impacting the synthesis of essential mitochondrial proteins. nih.gov Further research is required to elucidate the specific interactions of this compound with mitochondrial proteins and the functional consequences of such interactions.

Interference with Hemozoin Formation

A key mechanism in the anti-parasitic action of certain acridine derivatives, particularly against the malaria parasite Plasmodium falciparum, is the interference with hemozoin formation. ceon.rsnih.gov During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. wikipedia.org To protect itself, the parasite detoxifies the heme by crystallizing it into an insoluble polymer called hemozoin. wikipedia.org

Several 9-anilinoacridines, which are structurally similar to this compound, have been shown to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. nih.gov The proposed mechanism of action involves the inhibition of the heme polymerization process. nih.gov These compounds are thought to form complexes with hematin, preventing its incorporation into the growing hemozoin crystal. nih.gov This leads to an accumulation of toxic free heme within the parasite, ultimately causing its death. nih.gov

The following table presents data on the inhibition of β-hematin formation by various 9-anilinoacridine (B1211779) derivatives.

| Compound | Substituents on Acridine Ring | Substituents on Anilino Ring | Inhibition of β-Hematin Formation |

|---|---|---|---|

| 1 | - | 1'-N(CH₃)₂ | + |

| 2 | 3,6-diNH₂ | - | - |

| 3 | 3,6-diNH₂ | 1'-N(CH₃)₂ | + |

| 9 | - | 1'-N(CH₃)₂ | + |

Note: '+' indicates measurable inhibition, while '-' indicates no measurable inhibition.

Molecular Mechanisms of Protein Synthesis Inhibition in Bacteria

The antibacterial activity of acridine derivatives can be attributed, in part, to their ability to inhibit protein synthesis. While the specific molecular mechanism for this compound has not been fully elucidated, studies on related compounds like acridine orange have demonstrated an inhibitory effect on protein biosynthesis. nih.gov

The primary mechanism by which acridines are thought to interfere with protein synthesis is through their interaction with nucleic acids. nih.gov Their planar structure allows them to intercalate between the base pairs of DNA and RNA. oup.com This intercalation can disrupt the template function of DNA during transcription and the function of messenger RNA (mRNA) and transfer RNA (tRNA) during translation. By binding to bacterial nucleic acids, acridines can hinder the processes of transcription and translation, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth. nih.gov

Induction of Regeneration-Like Responses through YAP/TAZ Pathway Activation

Emerging evidence suggests that acridine derivatives may play a role in promoting regeneration-like responses through the activation of the Hippo-YAP/TAZ signaling pathway. researchgate.net The YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are key downstream effectors of the Hippo pathway, which is crucial for regulating organ size, tissue regeneration, and cell proliferation. researchgate.netnih.gov

When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they associate with transcription factors to promote the expression of genes involved in cell growth and proliferation. nih.gov Notably, the acridine derivative ethacridine (B1671378) has been identified as a compound that promotes the nuclear localization of TAZ and YAP. researchgate.net This suggests that certain acridines can activate the YAP/TAZ pathway, potentially unlocking a regenerative potential in tissues. The activation of YAP/TAZ is a critical step in initiating cellular programs that can lead to tissue repair and regeneration. researchgate.net

The table below lists some small molecules, including an acridine derivative, known to modulate the Hippo-YAP/TAZ pathway.

| Compound | Effect on YAP/TAZ Pathway | Target Point |

|---|---|---|

| XMU-MP-1 | Activation | MST1/2 |

| 9E1 | Activation | LATS1/2 |

| Ethacridine | Positive Regulation of Nuclear Localization | YAP/TAZ Nuclear Localization |

| Verteporfin | Repression | YAP/TAZ-TEAD Association |

Advanced Applications of 9 Ethoxyacridine and Its Derivatives Non Clinical/research

Fluorescent Probes and Chemical Sensors in Biological Research

The inherent fluorescence of the acridine (B1665455) scaffold makes 9-ethoxyacridine and its derivatives valuable tools in biological research, particularly as fluorescent probes and chemical sensors. These compounds can be designed to interact with specific biomolecules or to be sensitive to changes in their microenvironment, allowing for the visualization and study of dynamic cellular processes.

Use in Cellular Studies for Visualizing Processes and Interactions

Fluorescent probes are instrumental in bioimaging, offering high sensitivity and specificity for visualizing cellular events with high spatiotemporal resolution. Probes derived from this compound can be employed to label and image various cellular components and processes. Their fluorescence allows for direct visualization of the localization and quantity of specific molecules within living cells. The effectiveness of an optical fluorescent probe is determined by several factors, including its specificity, brightness, and photostability.

The development of small-molecule fluorescent probes is crucial for monitoring the real-time dynamics of important biological molecules. nih.govmdpi.com For instance, researchers have designed reversible fluorescent probes to quantify glutathione (B108866) (GSH) dynamics in living cells, which is significant for understanding various physiological and pathological processes. nih.gov While not specifically mentioning this compound, this research highlights the principle of designing probes with rapid and reversible responses to intracellular analyte concentrations. nih.gov Similarly, new selective and sensitive fluorescent probes are being developed for imaging RNA dynamics in live cells, addressing the need for tools with low detection limits and high selectivity. mdpi.com

The general strategy involves creating probes that exhibit a change in their fluorescent properties upon interacting with a target molecule or experiencing a change in the cellular environment, such as pH. thermofisher.com This allows researchers to track viral entry into cells by conjugating fluorescent dyes to viral proteins, creating sensors for endocytosis. thermofisher.com

| Probe Type | Target/Application | Key Feature | Relevant Findings |

|---|---|---|---|

| Small-Molecule Probes | Glutathione (GSH) | Reversible and rapid fluorescence changes | Enables real-time quantification of GSH dynamics in live cells. nih.gov |

| Styryl Probes (e.g., QUID-2) | RNA Imaging | High selectivity and sensitivity (low limit of detection) | Improved detection limit for RNA (1.8 ng/mL) compared to previous probes. mdpi.com |

| pH-Sensitive Dyes | Viral Entry (Endocytosis) | Fluorescence activation in acidic environments | Allows visualization of viral particles entering cells through acidic endosomes. thermofisher.com |

Development of Nanomaterial-Based Sensors (e.g., Carbon Dots)

In recent years, nanomaterials have been integrated with fluorescent compounds to create highly sensitive and selective sensors. Carbon dots (CDs), a class of carbon-based nanomaterials, are particularly promising due to their excellent photoluminescence properties, low cost, and good biocompatibility. researchgate.netekb.eg

Nitrogen-doped carbon dots (N-CDs) have been synthesized using 6,9-diamino-2-ethoxyacridine lactate (B86563) as a precursor. nih.govresearchgate.net These N-CDs have been developed into dual-mode sensors for the detection of Fe(III) ions and ascorbic acid. nih.gov The introduction of Fe³⁺ quenches the fluorescence of the N-CDs, and this fluorescence can be recovered by the addition of ascorbic acid, creating an "off-on" sensing mechanism. nih.gov This system has demonstrated a low limit of detection for both analytes and has been successfully applied to practical samples. nih.gov The use of smartphones with RGB color picker apps further provides a novel method for visual detection. nih.gov

The unique properties of nanomaterials, such as a large surface area and high electron transfer rates, make them ideal for enhancing the performance of electrochemical sensors. researchgate.netnih.gov When combined with the specific recognition capabilities of molecules like acridine derivatives, these nanomaterial-based sensors offer significant potential for environmental monitoring and other analytical applications. researchgate.net

| Nanomaterial | Precursor | Target Analyte(s) | Detection Principle | Limit of Detection (LOD) |

|---|---|---|---|---|

| Nitrogen-doped Carbon Dots (N-CDs) | 6,9-diamino-2-ethoxyacridine lactate | Fe(III) | Fluorescence quenching ("off") | 290 nM nih.gov |

| Nitrogen-doped Carbon Dots (N-CDs) | 6,9-diamino-2-ethoxyacridine lactate | Ascorbic Acid | Fluorescence recovery ("on") | 0.69 µM nih.gov |

Applications in Materials Science

The unique electronic and structural properties of the acridine ring system also position this compound and its derivatives as interesting candidates for applications in materials science.

Potential as Organic Semiconductor Materials

Organic semiconductors are materials based on sp²-hybridized carbon atoms that form delocalized π-systems. tu-dresden.de This delocalization leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in semiconducting properties. tu-dresden.de Acridine derivatives, with their planar, aromatic structure, fit into this class of materials.

Single crystals of organic semiconductors are of particular interest as they are free from defects like grain boundaries, which allows for the study of their intrinsic charge transport properties. rsc.org While specific studies on this compound as an organic semiconductor are not prevalent, the broader class of acridine-based compounds is explored for such applications. The performance of organic semiconductors is highly dependent on their molecular packing and crystalline structure. researchgate.net Researchers have been exploring various organic molecules, including those with structures analogous to acridine, for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). rsc.orgmdpi.com The ability to tune the electronic properties through chemical modification of the acridine core makes these compounds versatile for developing new semiconductor materials. mdpi.com

Use in Advanced Dyeing Processes

The term "advanced dyeing technologies" refers to innovative and sustainable methods for coloring textiles that aim to reduce the environmental impact of traditional dyeing processes. sustainability-directory.com These technologies focus on minimizing water consumption, energy usage, and chemical waste. sustainability-directory.comrefashion.fr

While this compound itself is a dye, its application in modern, advanced dyeing processes like supercritical CO2 dyeing or air-dye technology is not extensively documented in the provided search results. globalscientificjournal.com These advanced methods often require dyes with specific solubility and stability properties under non-aqueous conditions. sustainability-directory.comglobalscientificjournal.com Supercritical CO2 dyeing, for example, uses carbon dioxide in its supercritical state as a solvent to dissolve and transport dyes into textile fibers, eliminating the need for water. globalscientificjournal.com

The fluorescent properties of acridine dyes, however, could be leveraged in specialized applications within the textile industry, such as for creating textiles with unique optical effects or for use as tracers in dyeing process optimization. Further research would be needed to explore the compatibility and efficacy of this compound and its derivatives in these advanced, sustainable dyeing systems.

Environmental Science Applications

The application of this compound in environmental science primarily stems from its use in the development of sensors for detecting pollutants. As discussed in section 7.1.2, sensors based on this compound derivatives, particularly when combined with nanomaterials, can be highly sensitive and selective for specific ions and molecules. nih.govresearchgate.net

The development of robust and sensitive sensors is critical for environmental monitoring to detect pollutants and prevent environmental degradation. researchgate.net For example, the nitrogen-doped carbon dot sensor derived from 6,9-diamino-2-ethoxyacridine lactate for Fe(III) detection has direct relevance to environmental monitoring, as iron is a common element in industrial wastewater. nih.gov

Furthermore, the general class of acridine dyes can be used in various analytical methods for environmental sample analysis. However, specific applications of this compound for broader environmental remediation or as an environmental tracer are not detailed in the provided search results. The primary focus remains on its role in creating sophisticated sensing technologies.

Role in Wastewater Treatment and Pollutant Removal

The potential application of this compound and its derivatives in the realm of environmental remediation, specifically in wastewater treatment, is an emerging area of research. The core principle behind this application lies in the photocatalytic degradation of organic pollutants. savethewater.orgaiche.orgmdpi.com Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source to generate highly reactive oxygen species (ROS). savethewater.orgscirp.org These ROS can then break down complex organic molecules, like those found in many industrial and pharmaceutical waste streams, into simpler, less harmful substances. aiche.orgscirp.org

While direct studies on this compound for wastewater treatment are limited, research on the photodegradation of related acridine compounds provides significant insights into its potential. Acridine derivatives are found in various industrial effluents and are often resistant to conventional water treatment methods. scispace.com

A study on the photocatalytic degradation of carbamazepine (B1668303) and its acridine derivatives using TiO₂ and ZnO nanoparticles demonstrated that these catalysts could effectively remove acridine and acridone (B373769) from water. nih.gov The efficiency of the degradation was influenced by environmental factors such as pH and the presence of natural organic matter. nih.gov For instance, the photodegradation of acridine and acridone was not significantly affected by changes in pH or organic matter content, suggesting a robust degradation profile under varying environmental conditions. nih.gov

Another study investigated the TiO₂/UV photocatalytic degradation of Acridine Orange, another acridine derivative. researchgate.net The results showed that the degradation process was enhanced in an alkaline medium and involved a stepwise N-de-methylation pathway initiated by the attack of hydroxyl radicals. researchgate.net This highlights a potential mechanism through which this compound and its derivatives could be broken down in a wastewater treatment setting.

The following table summarizes findings from a study on the photodegradation of carbamazepine and its acridine derivatives, which can be considered indicative of the potential behavior of this compound under similar conditions.

| Compound | Catalyst | Effect of pH | Effect of Natural Organic Matter |

| Acridine (AI) | TiO₂, ZnO | Not significantly affected | Not significantly affected |

| Acridone (AO) | TiO₂, ZnO | Not significantly affected | Not significantly affected |

| Carbamazepine (CBZ) | TiO₂, ZnO | Significantly affected (especially with TiO₂) | Significantly affected |

| Carbamazepine Epoxide (CBZ-E) | TiO₂, ZnO | Significantly affected (especially with TiO₂) | Significantly affected |

| Data sourced from a study on the photocatalytic degradation of carbamazepine and its derivatives. nih.gov |

These findings suggest that the acridine core structure is susceptible to photocatalytic degradation, paving the way for the exploration of this compound and its derivatives as target pollutants for removal or even as photosensitizers themselves in advanced wastewater treatment technologies.

Utility as Research Tools for Mechanistic Biological Inquiry

Beyond their therapeutic potential, this compound and its derivatives serve as valuable research tools for investigating fundamental biological processes. Their utility stems from their intrinsic chemical properties, such as their ability to intercalate into DNA and their fluorescent nature, which can be harnessed to probe cellular mechanisms. nih.govthermofisher.com

One of the most well-established research applications of acridine derivatives is their use as DNA intercalating agents. smolecule.com This property allows them to be used in studies of DNA structure, replication, and repair. By inserting themselves between the base pairs of DNA, they can alter its conformation and interfere with the binding of DNA-processing enzymes. nih.gov This makes them excellent probes for studying the mechanics of these enzymes and the consequences of their inhibition.

More recently, specific derivatives of 9-aminoacridine (B1665356) have been identified as potent and selective inhibitors of the transcription factor FoxP3. nih.gov FoxP3 is a key regulator of immune T cell (Treg) function, and its dysregulation is implicated in autoimmune diseases and cancer. A study identified a group of 9-aminoacridine derivatives that could selectively downregulate Treg functions by interfering with the DNA-binding activity of FoxP3. nih.gov This discovery provides researchers with a chemical tool to modulate Treg activity and to dissect the molecular pathways governed by FoxP3. nih.gov

The table below details the effects of two such 9-aminoacridine derivatives, QDD and MP4, on T cell signaling pathways, illustrating their utility in mechanistic studies.

| Compound | Target Pathway | Effect on Tregs | Effect on Effector T cells (Teffs) |

| QDD | NF-kB phosphorylation | Concentration-dependent inhibition | Concentration-dependent inhibition |

| S6 ribosomal protein phosphorylation | Dramatically and selectively reduced | No significant effect | |

| STAT3/STAT5 phosphorylation (IL-2 stimulated) | Selective inhibition | No significant effect | |

| MP4 | NF-kB phosphorylation | Significant inhibition | Less potent inhibition |

| S6 ribosomal protein phosphorylation | Dramatically and selectively reduced | No significant effect | |

| STAT3/STAT5 phosphorylation (IL-2 stimulated) | Selective inhibition | No significant effect | |

| Data sourced from a study on 9-amino-acridines as FoxP3 inhibitors. nih.gov |

Furthermore, the fluorescent properties of the acridine scaffold make it an attractive platform for the development of biosensors and fluorescent probes. thermofisher.comnih.gov These probes can be designed to report on specific biological events or the presence of certain molecules within a cell through changes in their fluorescence emission. nih.gov For example, a fluorescent probe based on an acridine derivative could be engineered to bind to a specific protein or nucleic acid sequence, allowing for its visualization and tracking within a living cell. This provides a non-invasive way to study the dynamics of biological molecules and their interactions in real-time. The development of such tools based on the this compound structure holds promise for advancing our understanding of complex biological systems.

Analytical Methodologies for 9 Ethoxyacridine Advanced Research Oriented

Chromatographic Separation and Quantification Techniques

Chromatographic methods are paramount for separating 9-ethoxyacridine from complex matrices and quantifying its purity and content. High-performance liquid chromatography (HPLC) and its variations are the most powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives, such as ethacridine (B1671378) lactate (B86563). torontech.com This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. torontech.com For this compound, this is crucial for ensuring the quality and consistency of the compound for research and pharmaceutical applications.

Research has demonstrated the utility of HPLC in determining the purity of 6,9-diamino-2-ethoxyacridine lactate monohydrate, a salt of this compound, with purities of over 98.0% being reported. tcichemicals.comvwr.com In one analysis, the HPLC purity of 2-ethoxy-6,9-diaminoacridine lactate was found to be 99.91% when detected at a wavelength of 375 nm. lgcstandards.com A typical HPLC system for this analysis might employ a C18 column, which is a type of reversed-phase column where the stationary phase is nonpolar. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. researchgate.netuibk.ac.at Detection is commonly achieved using a UV-Vis detector, as acridine (B1665455) derivatives absorb light in the ultraviolet-visible region. torontech.com For instance, rivanol, a related compound, is detected at 272 nm. researchgate.net

The versatility of HPLC allows for the analysis of a wide array of samples, from bulk materials to complex biological fluids like human plasma and urine. torontech.comresearchgate.net The method's high resolution and sensitivity enable the detection and quantification of even trace-level impurities. torontech.compatsnap.com

Table 1: HPLC Parameters for Acridine Derivative Analysis

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Compound | 2-Ethoxy-6,9-diaminoacridine Lactate | lgcstandards.com |

| Purity Determined | 99.91% | lgcstandards.com |

| Detection Wavelength | 375 nm | lgcstandards.com |

| Compound | Rivanol (in human plasma) | researchgate.net |

| Column | C18 | researchgate.net |

| Mobile Phase | Methanol-0.05% sodium dodecylsulfonate (70:30, v/v, pH 3) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 272 nm | researchgate.net |

| Linear Range | 1x10⁻⁸ mol/L to 1x10⁻⁵ mol/L | researchgate.net |

| Limit of Detection | 3x10⁻⁹ mol/L | researchgate.net |

| Compound | Ethacridine lactate (in human urine) | researchgate.net |

| Column | C18 | researchgate.net |

| Mobile Phase | Methanol-0.05% sodium dodecylsulfonate (70:30, v/v, pH 3) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 272 nm | researchgate.net |

| Linear Range | 4-4000 ng/mL | researchgate.net |

| Limit of Detection | 1.1 ng/mL | researchgate.net |

Ion-Paired High-Speed Liquid Chromatography

Ion-paired high-speed liquid chromatography is a specialized HPLC technique particularly effective for the analysis of ionic or highly polar compounds like this compound and its salts. This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. chromatographyonline.com This neutral complex can then be retained and separated by a reversed-phase column. chromatographyonline.com

For the simultaneous determination of acrinol (6,9-diamino-2-ethoxyacridine monolactate) and berberine (B55584) chloride, an ion-paired high-speed liquid chromatography method has been developed. researchgate.net This method allows for their separation within 15 minutes. researchgate.net The accuracy of this analytical approach was reported to be ±1%. researchgate.net

Another study describes a rapid estimation of acrinol in pharmaceutical preparations using high-speed liquid chromatography with a separation time of under 7 minutes at 45°C. researchgate.net This demonstrates the efficiency of ion-paired chromatography for rapid quality control.

Table 2: Ion-Paired HPLC Conditions for Acridine Analysis

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Analytes | Acrinol and Berberine Chloride | researchgate.net |

| Column | Zorbax ODS (25 cm) | researchgate.net |

| Mobile Phase | 5 mM sodium lauryl sulfate (B86663) in 95% acetonitrile | researchgate.net |

| Separation Time | Within 15 minutes | researchgate.net |

| Accuracy | ±1% | researchgate.net |

| Analytes | Acrinol | researchgate.net |

| Column | Zipax SAX (1 m x 2.1 mm i.d.) | researchgate.net |

| Mobile Phase | 0.05M NaClO₄ (pH 3.3) | researchgate.net |

| Flow Rate | 2.1 ml/min | researchgate.net |

| Temperature | 45°C | researchgate.net |

| Separation Time | Within 7 minutes | researchgate.net |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantitative analysis of this compound. These techniques rely on the formation of a colored product (chromogen) that absorbs light at a specific wavelength, with the absorbance being proportional to the concentration of the analyte.

Oxidative Coupling Reactions for Chromogen Formation

Oxidative coupling reactions are a versatile strategy for developing spectrophotometric assays. nih.gov In this approach, an oxidizing agent facilitates the coupling of the target analyte with a chromogenic reagent to produce a colored compound. cyberleninka.ru

Several spectrophotometric methods for the estimation of ethacridine lactate are based on this principle. One such method involves the oxidative coupling of ethacridine lactate with 1,10-phenanthroline (B135089) in the presence of iron(III) (Fe(III)), which forms a chromophore with a maximum absorption at 490 nm. researchgate.net This method is effective within a Beer's law concentration range of 2 to 18 µg/ml. researchgate.net Another method utilizes the oxidative coupling with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of Fe(III), resulting in a violet-colored product with an absorption maximum at 535 nm. researchgate.netresearchgate.net This latter method is sensitive in the concentration range of 2 to 8 µg/ml. researchgate.net

Diazotization-Coupling Reactions for Analytical Detection